molecular formula C11H10N2O5 B15210403 Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime

Cat. No.: B15210403
M. Wt: 250.21 g/mol
InChI Key: IZYSFYMVLAFLGC-KGVSQERTSA-N
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Description

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This particular compound features a benzofuran ring substituted with a methoxy group and a nitro group, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine to form acetaldoxime. This intermediate is then reacted with 7-methoxy-2-nitrobenzofuran-4-yl chloride under basic conditions to yield the desired oxime compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with biological membranes and proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Acetaldoxime: A simpler oxime compound with similar reactivity.

    7-methoxy-2-nitrobenzofuran: Lacks the oxime group but shares the benzofuran core structure.

    Benzofuran oximes: A class of compounds with varying substituents on the benzofuran ring.

Uniqueness

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(E)-N-[(7-methoxy-2-nitro-1-benzofuran-4-yl)oxy]ethanimine

InChI

InChI=1S/C11H10N2O5/c1-3-12-18-8-4-5-9(16-2)11-7(8)6-10(17-11)13(14)15/h3-6H,1-2H3/b12-3+

InChI Key

IZYSFYMVLAFLGC-KGVSQERTSA-N

Isomeric SMILES

C/C=N/OC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-]

Canonical SMILES

CC=NOC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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